4-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
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Description
4-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a chemical compound that belongs to the class of benzamides. It has been widely studied for its potential applications in scientific research.
Scientific Research Applications
DNA Binding and Staining
Compounds related to Hoechst 33258, which contains a piperazine derivative, have been extensively used as fluorescent DNA stains due to their strong binding to the minor groove of double-stranded DNA. Such compounds are crucial in cell biology for chromosome and nuclear staining, and for analyzing nuclear DNA content values via flow cytometry. These findings suggest that piperazine derivatives could be pivotal in molecular biology and diagnostics due to their DNA-binding properties (Issar & Kakkar, 2013).
Antimicrobial and Biocide Applications
The review on the occurrence, fate, and behavior of parabens highlights their widespread use as preservatives, also reflecting on the chemical stability and antimicrobial properties of compounds with similar functional groups. Despite concerns over their environmental persistence, such compounds have been crucial in personal care, pharmaceuticals, and food preservation, suggesting that structurally related compounds might offer valuable antimicrobial properties (Haman et al., 2015).
Water Treatment and Biofouling Prevention
Research into non-oxidizing biocides for preventing biofouling in reverse osmosis systems has identified several compounds, including those with piperazine structures, as potential candidates. These compounds offer antimicrobial efficiency with reduced hazard levels, indicating their applicability in improving water quality and system longevity (Da-Silva-Correa et al., 2022).
Antipsychotic Drug Metabolism
A study on the metabolism of arylpiperazine derivatives, including their transformation into 1-aryl-piperazines, underscores the chemical versatility and biological significance of piperazine-containing compounds. Although the primary context is pharmaceutical, the metabolic pathways explored highlight the potential for designing compounds with specific biological activities (Caccia, 2007).
properties
IUPAC Name |
4-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O/c1-26-11-13-28(14-12-26)22(16-25-23(29)17-3-6-20(24)7-4-17)18-5-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJYJXBZUBPQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)N(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide |
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